Methyl 3-bromo-8-methoxyquinoline-6-carboxylate
CAS No.:
Cat. No.: VC18651476
Molecular Formula: C12H10BrNO3
Molecular Weight: 296.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10BrNO3 |
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Molecular Weight | 296.12 g/mol |
IUPAC Name | methyl 3-bromo-8-methoxyquinoline-6-carboxylate |
Standard InChI | InChI=1S/C12H10BrNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3 |
Standard InChI Key | DDLYMHWYIWRUNU-UHFFFAOYSA-N |
Canonical SMILES | COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)Br |
Introduction
Chemical Architecture and Structural Significance
The quinoline core of methyl 3-bromo-8-methoxyquinoline-6-carboxylate is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substitutions at the 3-, 6-, and 8-positions introduce distinct electronic and steric effects that influence its chemical behavior. The bromine atom at position 3 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the methoxy group at position 8 contributes to solubility in polar solvents and modulates electronic interactions with biological targets . The methyl carboxylate at position 6 provides a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification.
Molecular Formula and Weight
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Empirical Formula:
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Molecular Weight: 296.12 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00)
Structural Analogs and Comparative Data
Synthesis and Manufacturing Protocols
The synthesis of methyl 3-bromo-8-methoxyquinoline-6-carboxylate can be extrapolated from methodologies used for analogous brominated quinolines. A patent detailing the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline (CN102850269A) provides a foundational framework .
Key Synthetic Steps
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Iodination or Bromination of Precursors: Halogenation at the 3-position is typically achieved using phosphorus oxychloride (POCl₃) or bromine sources in the presence of Lewis acids. For example, the iodination of methyl 3-methoxyquinoline-6-carboxylate with N-iodosuccinimide (NIS) yields the 3-iodo derivative, which can be adapted for bromine substitution .
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Methoxylation: Introduction of the methoxy group at position 8 may involve nucleophilic aromatic substitution (SNAr) using sodium methoxide (NaOMe) under reflux conditions .
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Esterification: The carboxylate group at position 6 is introduced via esterification of the corresponding carboxylic acid with methanol in the presence of sulfuric acid.
Representative Reaction Pathway
Optimization Challenges
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Regioselectivity: Competing substitutions at adjacent positions require careful control of reaction temperature and stoichiometry.
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Purification: Column chromatography with silica gel and dichloromethane/methanol gradients is often necessary to isolate the target compound .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and antitubercular agents. For example, chlorinated analogs are key intermediates in bedaquiline synthesis .
Material Science
Brominated quinolines act as ligands in OLEDs, with emission spectra tunable via substituent modification.
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